![molecular formula C9H12BFN2O3 B3175012 (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid CAS No. 955374-17-1](/img/structure/B3175012.png)
(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid
Overview
Description
(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid, also known as FMBA, is a boronic acid derivative that has been extensively studied for its potential application in the field of medicinal chemistry. FMBA is a small molecule that has a molecular weight of 253.19 g/mol and a chemical formula of C11H14BFNO3.
Scientific Research Applications
1. Sensing Applications
(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid and related compounds have been explored for sensing applications. For instance, certain boronic acids can act as colorimetric sensors for fluoride ions in mixed aqueous-organic solutions, exhibiting a red-shift in absorption upon fluoride binding due to intramolecular charge transfer processes (Wade & Gabbaï, 2009). Furthermore, boronic acid sensors have been developed for detecting various substances like carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, leveraging their fluorescence properties (Huang et al., 2012).
2. Structural and Reactivity Studies
The structural and reactivity aspects of boronic acids are crucial for their scientific applications. Investigations into the molecular structure, covalent, and non-covalent interactions of oxaborol derivatives, which include (2-fluoro-6-morpholinopyridin-3-yl)boronic acid, have been conducted. These studies are aimed at understanding their potential in pharmaceutical and biological applications (Hernández-Negrete et al., 2021).
3. Fluorinated Boronic Acids in Medicinal Chemistry
Fluorinated boronic acids, similar to (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid, are significant in medicinal chemistry due to their unique properties. For instance, they can be used in the synthesis of biologically active compounds, including pharmaceutical agents. Their properties such as acidity, hydrolytic stability, and spectroscopic features have been extensively studied (Gozdalik et al., 2017).
4. Applications in Organic Synthesis
5. Development of Fluorescent Labeling Reagents
Boronic acids, including fluorinated derivatives, have been developed as fluorescent labeling reagents. These reagents are particularly useful in high-performance liquid chromatography (HPLC) for detecting diol compounds. The study of such reagents offers insights into improving sensitivity and detection capabilities (Terado et al., 2000).
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid forms a complex with a palladium catalyst, which then undergoes a transmetalation reaction with an organic halide .
Biochemical Pathways
Boronic acids are known to play a role in various biochemical processes due to their ability to form reversible covalent bonds with biomolecules containing hydroxyl groups .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters .
Result of Action
Boronic acids are known to interact with various biological targets, potentially leading to a range of cellular effects .
Action Environment
The action, efficacy, and stability of [2-fluoro-6-(morpholin-4-yl)pyridin-3-yl]boronic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with boronic acids .
properties
IUPAC Name |
(2-fluoro-6-morpholin-4-ylpyridin-3-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFN2O3/c11-9-7(10(14)15)1-2-8(12-9)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIOCXIPPAMHSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)N2CCOCC2)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301210598 | |
Record name | B-[2-Fluoro-6-(4-morpholinyl)-3-pyridinyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301210598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid | |
CAS RN |
955374-17-1 | |
Record name | B-[2-Fluoro-6-(4-morpholinyl)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955374-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[2-Fluoro-6-(4-morpholinyl)-3-pyridinyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301210598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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